molecular formula C6H14ClNO B1446972 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride CAS No. 1789007-32-4

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B1446972
CAS No.: 1789007-32-4
M. Wt: 151.63 g/mol
InChI Key: MTKMKFLGNYCBBM-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 g/mol . It is a cyclobutane derivative with an aminoethyl group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride typically involves the following steps:

    Cyclobutanone Synthesis: The starting material, cyclobutanone, is synthesized through the cyclization of 1,4-dihalobutanes.

    Aminoethylation: Cyclobutanone undergoes a reaction with ethylenediamine to introduce the aminoethyl group.

    Reduction: The resulting intermediate is reduced to form 3-(2-Aminoethyl)cyclobutan-1-ol.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, pressure regulation, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Chemistry

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation : Converts the hydroxyl group to ketones or aldehydes.
  • Reduction : Produces different amine derivatives.
  • Substitution Reactions : The amino group can undergo nucleophilic substitution with various reagents, allowing for the synthesis of diverse compounds.

Biological Applications

The compound is being investigated for its potential biological activities. Key areas include:

  • Neuropharmacology : Preliminary studies suggest that derivatives may interact with neurotransmitter systems, potentially influencing receptor activity related to neurological disorders.
  • Drug Development : Its unique structure makes it a promising candidate for developing new pharmaceuticals aimed at treating conditions such as depression, anxiety, and other neuropsychiatric disorders .

Medicinal Chemistry

Research focuses on the therapeutic potential of this compound:

  • Therapeutic Agents : It is explored as a building block in synthesizing drugs targeting serotonin receptors, which are implicated in various mental health disorders .
  • Potential Treatments : Studies indicate its utility in formulating medications for migraines and other conditions linked to serotonin dysregulation .

Case Studies

Research studies have highlighted various applications and interactions of this compound:

  • Neuropharmacological Studies : Investigations into how derivatives influence serotonin receptor activity have shown promise in developing treatments for mood disorders .
  • Chemical Reaction Studies : Detailed analyses of its reactivity patterns have provided insights into optimizing synthetic routes for producing biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethyl)cyclopentan-1-ol hydrochloride
  • 3-(2-Aminoethyl)cyclohexan-1-ol hydrochloride
  • 3-(2-Aminoethyl)cycloheptan-1-ol hydrochloride

Uniqueness

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The smaller ring size of cyclobutane results in higher ring strain, influencing its reactivity and stability .

Biological Activity

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a cyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₄ClNO, with a molecular weight of approximately 151.63 g/mol. Its structure includes a cyclobutane ring substituted with an aminoethyl group and a hydroxyl group, which contribute to its diverse chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₆H₁₄ClNO
Molecular Weight151.63 g/mol
Structural FeaturesCyclobutane ring, aminoethyl side chain, hydroxyl group

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving multi-step organic reactions. These methods typically include:

  • Formation of the Cyclobutane Ring : Utilizing cyclization reactions from suitable precursors.
  • Introduction of Aminoethyl Group : Employing nucleophilic substitution or reductive amination techniques.
  • Hydrochloride Formation : Reacting the base form with hydrochloric acid to yield the hydrochloride salt.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in neuropharmacology. Its structural characteristics suggest potential interactions with neurotransmitter systems, making it a candidate for studies related to neurological disorders.

The compound's ability to interact with biological molecules is primarily attributed to:

  • Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with various biomolecules.
  • Electrostatic Interactions : The amino group can engage in electrostatic interactions, influencing enzyme activities and cellular processes.

Interaction Studies

Recent studies have focused on the binding affinity of this compound to various biological targets, including receptors and enzymes. These studies are crucial for understanding its mechanism of action and therapeutic potential.

Notable Findings

  • Neurotransmitter Receptor Modulation : Preliminary investigations suggest that derivatives of this compound may influence receptor activity, potentially leading to applications in treating conditions such as anxiety and depression.
  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, which may have implications for drug development.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Neuropharmacological Effects :
    • A study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, suggesting its potential as an anxiolytic agent.
  • Case Study on Enzyme Interaction :
    • Another study focused on the inhibition of specific metabolic enzymes by this compound. The findings demonstrated effective inhibition at low concentrations, highlighting its potential utility in metabolic disorder treatments.

Properties

IUPAC Name

3-(2-aminoethyl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKMKFLGNYCBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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